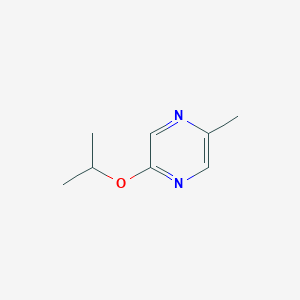![molecular formula C10H12N4O2S B8468641 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile](/img/structure/B8468641.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall yield of the product. Common synthetic routes may include:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Sulfonylation: Addition of the methylsulfonyl group using sulfonyl chlorides or sulfonic acids.
Pyrimidine Formation: Construction of the pyrimidine ring through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that favor the desired reaction pathway.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile: Lacks the cyclopropyl group.
2-(Cyclopropylamino)-4-(methylsulfonyl)pyrimidine-5-carbonitrile: Similar structure but different substitution pattern.
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N4O2S |
|---|---|
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O2S/c1-10(3-4-10)14-9-12-6-7(5-11)8(13-9)17(2,15)16/h6H,3-4H2,1-2H3,(H,12,13,14) |
Clé InChI |
SUPKXLLQJZJXTN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NC2=NC=C(C(=N2)S(=O)(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


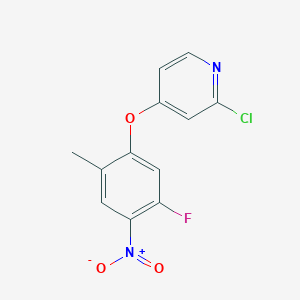
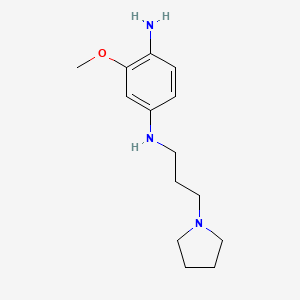
![1-Benzo[1,2,3]thiadiazol-5-yl-2-bromoethanone](/img/structure/B8468572.png)
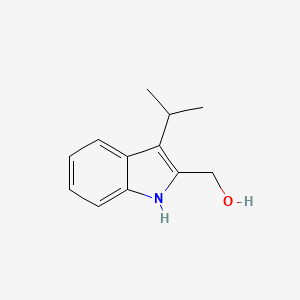
![6'-Bromo-4-(trifluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8468605.png)
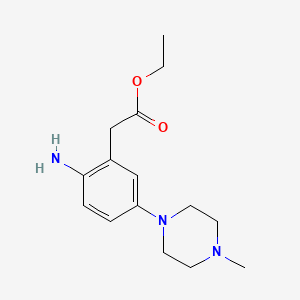
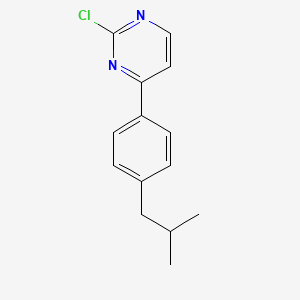
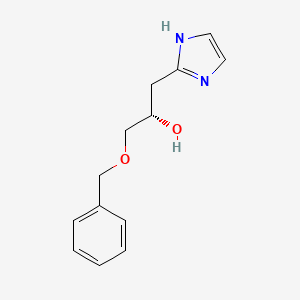
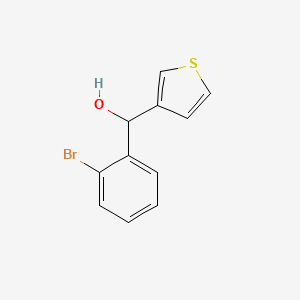
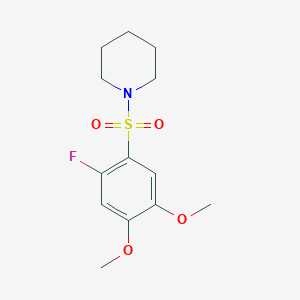

![2-Methyl-2-[4-(oxan-4-yl)phenoxy]propanoic acid](/img/structure/B8468648.png)
![(3As,6ar)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole](/img/structure/B8468653.png)
